molecular formula C17H16F2N2O4S B2451979 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide CAS No. 922058-25-1

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2451979
CAS No.: 922058-25-1
M. Wt: 382.38
InChI Key: KIVYQBAKLFFIHD-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . Sulfonamides have a wide range of biological activities and are the basis for several groups of drugs, including sulfa drugs. The structure also suggests that it is a heterocyclic compound, which are often found in a wide range of products, including pharmaceuticals and dyestuffs .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. Sulfonamides, for example, can participate in reactions like hydrolysis, reduction, and conjugation .

Scientific Research Applications

Novel Synthesis Methods

  • A novel one-pot multicomponent reaction involving 2-aminophenols and Meldrum's acid led to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives. This method offers good to excellent yields at ambient temperature (Shaabani et al., 2010).

Construction of Rare Heterocyclic Systems

  • Dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines were synthesized through a tandem aromatic nucleophilic substitution-Smiles rearrangement-denitrocyclization process. This method produces pyrazolo-fused dibenzo[b,f][1,4]oxazepines as a single regioisomer (Sapegin et al., 2012).

Synthesis of Derivatives with Analgesic Activity

  • The synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones demonstrated moderate analgesic activity in the 11-phenyl derivative (Matsuo et al., 1986).

Synthesis of Benzimidazole Fused-1,4-Oxazepines

  • Novel benzimidazole-tethered oxazepine heterocyclic hybrids were synthesized. The molecular structures were confirmed using X-ray diffraction, NBO method, and MEP map. These compounds have potential for nonlinear optical applications (Almansour et al., 2016).

Asymmetric Synthesis Creating Stereocenters

  • An organocatalyzed asymmetric Mannich reaction between 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines was developed. This method provides chiral tetrasubstituted C‒F stereocenters with high yields and enantioselectivity (Li et al., 2019).

Novel Scaffolds for Drug Discovery

  • Syntheses of novel tricyclic scaffolds were reported, incorporating a pyranose ring with 1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-one and related heterocycles. These structures are suitable for selective derivatization (Abrous et al., 2001).

Carbonic Anhydrase Inhibitors Synthesis

  • Novel [1,4]oxazepine-based primary sulfonamides exhibited strong inhibition of human carbonic anhydrases. This process utilized primary sulfonamide functionality for enzyme prosthetic zinc-binding (Sapegin et al., 2018).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O4S/c1-17(2)9-25-14-5-4-11(8-13(14)20-16(17)22)21-26(23,24)15-6-3-10(18)7-12(15)19/h3-8,21H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVYQBAKLFFIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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